molecular formula C24H25N5O3 B12196589 N,N'-diethyl-2'-oxo-4,9-dihydrospiro[beta-carboline-1,3'-indole]-1',2(2'H,3H)-dicarboxamide

N,N'-diethyl-2'-oxo-4,9-dihydrospiro[beta-carboline-1,3'-indole]-1',2(2'H,3H)-dicarboxamide

Cat. No.: B12196589
M. Wt: 431.5 g/mol
InChI Key: IKDHSKPNOKCAGZ-UHFFFAOYSA-N
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Description

N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide typically involves multiple steps. One common approach starts with the preparation of the beta-carboline core, followed by the introduction of the spiro linkage and the diethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylacetoacetamide: This compound is structurally similar but lacks the spiro linkage and the beta-carboline core.

    Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: This compound has a similar spiro linkage but a different core structure.

Uniqueness

N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide is unique due to its combination of the beta-carboline core and the spiro linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

1-N',2-N-diethyl-2'-oxospiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-1',2-dicarboxamide

InChI

InChI=1S/C24H25N5O3/c1-3-25-22(31)28-14-13-16-15-9-5-7-11-18(15)27-20(16)24(28)17-10-6-8-12-19(17)29(21(24)30)23(32)26-4-2/h5-12,27H,3-4,13-14H2,1-2H3,(H,25,31)(H,26,32)

InChI Key

IKDHSKPNOKCAGZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C(=O)NCC)NC5=CC=CC=C25

Origin of Product

United States

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